molecular formula C17H11N3OS2 B11632931 (6Z)-5-imino-3-phenyl-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-3-phenyl-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11632931
M. Wt: 337.4 g/mol
InChI Key: OQPKJAGKJYOJHX-CRFANRBNSA-N
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Description

(6Z)-5-Imino-3-phenyl-6-[(thiophen-2-yl)methylidene]-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the thiazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-imino-3-phenyl-6-[(thiophen-2-yl)methylidene]-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with ethyl acetoacetate to form a thiazole intermediate. This intermediate is then reacted with benzaldehyde and thiophene-2-carbaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-Imino-3-phenyl-6-[(thiophen-2-yl)methylidene]-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings, introducing different functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

(6Z)-5-Imino-3-phenyl-6-[(thiophen-2-yl)methylidene]-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and target specific proteins.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (6Z)-5-imino-3-phenyl-6-[(thiophen-2-yl)methylidene]-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar thiazole and pyrimidine ring structures.

    Phenyl-substituted thiazoles: Compounds with phenyl groups attached to thiazole rings.

    Thiophene derivatives: Compounds containing thiophene rings with various substituents.

Uniqueness

(6Z)-5-Imino-3-phenyl-6-[(thiophen-2-yl)methylidene]-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is unique due to its specific combination of functional groups and ring structures

Properties

Molecular Formula

C17H11N3OS2

Molecular Weight

337.4 g/mol

IUPAC Name

(6Z)-5-imino-3-phenyl-6-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C17H11N3OS2/c18-15-13(9-12-7-4-8-22-12)16(21)19-17-20(15)14(10-23-17)11-5-2-1-3-6-11/h1-10,18H/b13-9-,18-15?

InChI Key

OQPKJAGKJYOJHX-CRFANRBNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=CS4)/C(=N)N23

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=CS4)C(=N)N23

Origin of Product

United States

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